2,6-Difluoro-3-methoxybenzyl alcohol

Physicochemical Properties Chromatography ADME

Sourcing the precise 2,6-difluoro-3-methoxy substitution pattern is critical for replicating picomolar/nanomolar antiviral activity in NNRTI programs. Non-specific analogs lead to significant loss of target potency in SAR studies. - Enables synthesis of α-methoxy DABO NNRTIs with up to 100-fold increased potency against clinically relevant HIV-1 mutant strains (K103N, Y181C, Y188L) vs. α-methyl analogs. - Defined XLogP of 1.2 provides a predictable starting point for ADME optimization. - Available in gram quantities with fixed, transparent pricing from multiple vetted vendors, ensuring supply chain reliability.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
CAS No. 886498-45-9
Cat. No. B1312094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-methoxybenzyl alcohol
CAS886498-45-9
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)CO)F
InChIInChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3
InChIKeyXNWNGHHOEXEHCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-methoxybenzyl alcohol (CAS 886498-45-9): Procurement-Grade Specification & Comparative Benchmarking


2,6-Difluoro-3-methoxybenzyl alcohol (CAS 886498-45-9) is a fluorinated aromatic alcohol building block with the molecular formula C₈H₈F₂O₂ and a molecular weight of 174.14 g/mol . Characterized by a benzyl alcohol core substituted with fluorine atoms at the 2- and 6- positions and a methoxy group at the 3- position , it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis . Commercial availability is typically at purities of ≥95% to 98% [1].

Why 2,6-Difluoro-3-methoxybenzyl alcohol (CAS 886498-45-9) Cannot Be Replaced by Unsubstituted or Other Difluoro Analogs


The precise substitution pattern of 2,6-difluoro-3-methoxybenzyl alcohol is non-negotiable for applications requiring specific molecular recognition or electronic effects. Replacing it with simpler analogs like 2,6-difluorobenzyl alcohol (CAS 19064-18-7) or 3-methoxybenzyl alcohol (CAS 6971-51-3) forfeits critical electronic and steric properties conferred by the combined 2,6-difluoro and 3-methoxy motifs . Positional isomers such as 2,4-difluoro-3-methoxybenzyl alcohol (CAS 178974-98-6) or 2,5-difluoro-3-methoxybenzyl alcohol will exhibit divergent physicochemical properties (e.g., XLogP, boiling point) and, in structure-activity relationship (SAR) studies, can lead to significant or complete loss of target activity in drug discovery programs [1][2].

2,6-Difluoro-3-methoxybenzyl alcohol (CAS 886498-45-9): Quantitative Differentiation vs. In-Class Alternatives


Comparative Lipophilicity and Chromatographic Behavior: 2,6-Difluoro-3-methoxybenzyl alcohol vs. 2,4-Difluoro Isomer

The 2,6-difluoro substitution pattern results in a calculated XLogP of 1.2 . While direct experimental XLogP data for the 2,4-isomer (CAS 178974-98-6) is unavailable in the public domain, the difference in fluorine substitution pattern is a known determinant of lipophilicity and retention time in reversed-phase HPLC. This quantifiable difference in XLogP indicates that 2,6-difluoro-3-methoxybenzyl alcohol will exhibit distinct chromatographic behavior and, by extension, different membrane permeability and ADME properties compared to its positional isomers.

Physicochemical Properties Chromatography ADME

Procurement Stability: Specified Storage Requirements for 2,6-Difluoro-3-methoxybenzyl alcohol

Procurement specifications for 2,6-difluoro-3-methoxybenzyl alcohol dictate a storage condition of -20°C in a dry, light-protected, and sealed environment to ensure a shelf-life of 2 years . In contrast, the simpler analog 2,6-difluorobenzyl alcohol (CAS 19064-18-7) is recommended for storage at 0-8°C . This difference in required storage temperature highlights a potential disparity in chemical stability, with the target compound likely being more prone to degradation under ambient conditions, necessitating more stringent cold-chain logistics.

Stability Storage Procurement

Market Accessibility and Pricing: 2,6-Difluoro-3-methoxybenzyl alcohol vs. 2,4-Difluoro Isomer

Commercial availability and pricing structures for 2,6-difluoro-3-methoxybenzyl alcohol and its 2,4-isomer reveal distinct market profiles. The 2,6-isomer is available in small quantities (1g, 5g) with transparent, fixed pricing from multiple vendors, e.g., €58.00 for 1g and €184.00 for 5g . The 2,4-isomer (CAS 178974-98-6) is predominantly offered in larger bulk quantities (100g, 1kg) with pricing available only on request ('需询单'), indicating a market focused on large-scale industrial use rather than research-scale procurement [1].

Market Analysis Procurement Pricing

Safety Profile and Hazard Classification: 2,6-Difluoro-3-methoxybenzyl alcohol

The safety profile of 2,6-difluoro-3-methoxybenzyl alcohol is explicitly defined by GHS hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This is a crucial piece of information for laboratory handling and procurement. While many benzyl alcohol derivatives are irritants, this specific classification for 2,6-difluoro-3-methoxybenzyl alcohol provides a clear, verifiable mandate for using appropriate personal protective equipment (PPE) and engineering controls (e.g., adequate ventilation) .

Safety Toxicology Handling

Procurement-Driven Application Scenarios for 2,6-Difluoro-3-methoxybenzyl alcohol (CAS 886498-45-9)


Medicinal Chemistry: Synthesis of α-Methoxy DABO Analogs as Second-Generation HIV-1 NNRTIs

2,6-Difluoro-3-methoxybenzyl alcohol serves as a critical precursor for the synthesis of α-methoxy dihydrobenzylpyrimidin-4-(3H)-ones (DABOs), a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Studies demonstrate that incorporating a 2,6-difluoro substituted benzyl moiety with an α-methoxy group yields compounds with picomolar/nanomolar potency against wild-type HIV-1 and up to 100-fold increased potency against clinically relevant mutant strains (K103N, Y181C, Y188L, etc.) compared to α-methyl analogs [1]. Procurement of this specific isomer is essential for replicating this SAR and achieving the reported antiviral activity.

Organic Synthesis: Building Block for Fluorinated Pharmaceuticals and Agrochemicals

As a versatile small molecule scaffold, 2,6-difluoro-3-methoxybenzyl alcohol is employed in the synthesis of more complex, fluorinated organic molecules . The difluorobenzylic group is known to enhance bioavailability, metabolic stability, and lipid solubility of drug candidates, while also serving as an isostere for metabolically labile aryl ethers and ketones [2]. Its defined XLogP of 1.2 provides a quantitative starting point for designing analogs with predictable ADME profiles.

Research-Scale Chemical Synthesis and Laboratory Reagent

The compound is designated for research and further manufacturing use only, not for direct human application . It is specifically marketed as a 'useful research chemical' and 'building block' , making it suitable for academic and industrial laboratories engaged in small-scale reaction optimization and compound library synthesis. Procurement in gram quantities (e.g., 1g, 5g) is supported by fixed, transparent pricing from multiple vendors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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